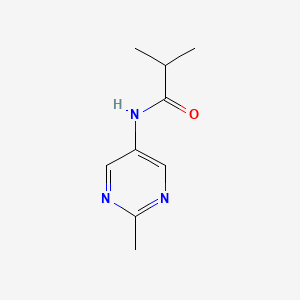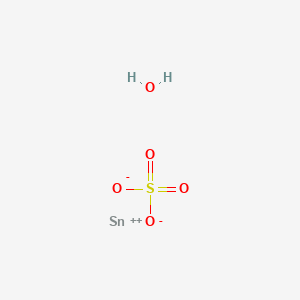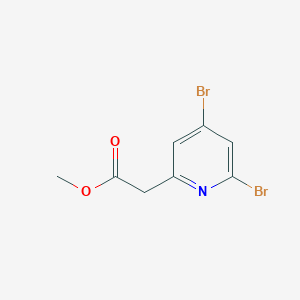
methyl 2-(4,6-dibromopyridin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4,6-dibromopyridin-2-yl)acetate is an organic compound with the molecular formula C8H7Br2NO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4,6-dibromopyridin-2-yl)acetate can be synthesized through a multi-step process. One common method involves the bromination of methyl 2-pyridylacetate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4,6-dibromopyridin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The compound can be reduced to form methyl 2-(4,6-dihydroxypyridin-2-yl)acetate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of pyridine N-oxide derivatives using oxidizing agents such as hydrogen peroxide (H2O2).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF), room temperature.
Oxidation: Hydrogen peroxide in acetic acid, mild heating.
Major Products Formed
Substitution: Methyl 2-(4,6-dimethoxypyridin-2-yl)acetate.
Reduction: Methyl 2-(4,6-dihydroxypyridin-2-yl)acetate.
Oxidation: this compound N-oxide.
Scientific Research Applications
Methyl 2-(4,6-dibromopyridin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its brominated positions make it a versatile building block for further functionalization.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridine derivatives.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(4,6-dibromopyridin-2-yl)acetate involves its interaction with specific molecular targets. The bromine atoms on the pyridine ring can participate in halogen bonding, which can influence the binding affinity to enzymes or receptors. The ester group can undergo hydrolysis to release the active pyridine derivative, which can then interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-bromopyridin-2-yl)acetate: A mono-brominated analog with similar reactivity but different substitution patterns.
Methyl 2-(4-bromo-6-methylpyridin-2-yl)acetate: A compound with a methyl group at the 6-position instead of a bromine atom.
Uniqueness
Methyl 2-(4,6-dibromopyridin-2-yl)acetate is unique due to its dual bromination, which provides distinct reactivity and potential for diverse chemical transformations. The presence of two bromine atoms allows for selective functionalization at multiple positions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C8H7Br2NO2 |
|---|---|
Molecular Weight |
308.95 g/mol |
IUPAC Name |
methyl 2-(4,6-dibromopyridin-2-yl)acetate |
InChI |
InChI=1S/C8H7Br2NO2/c1-13-8(12)4-6-2-5(9)3-7(10)11-6/h2-3H,4H2,1H3 |
InChI Key |
KASOMUTZVZDHKT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NC(=CC(=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


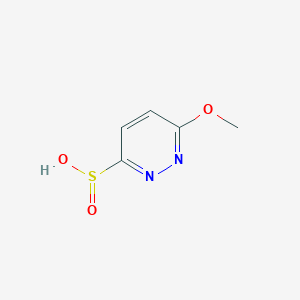
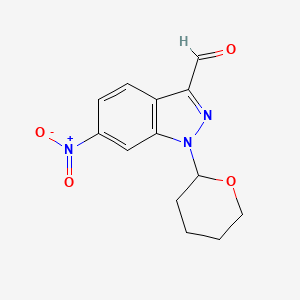
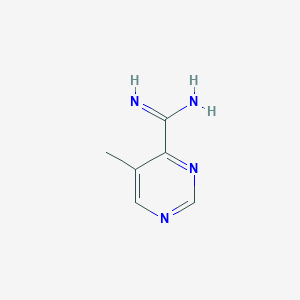
![2-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-2H-indazole](/img/structure/B13113903.png)
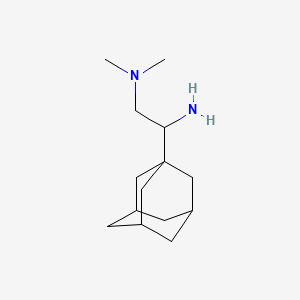
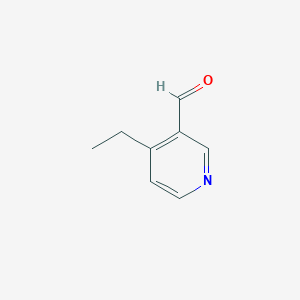
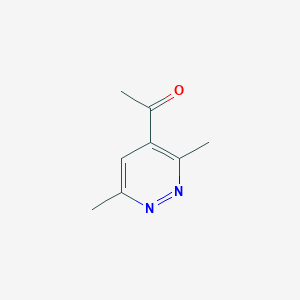
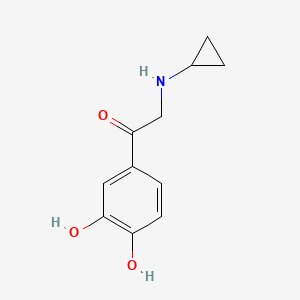
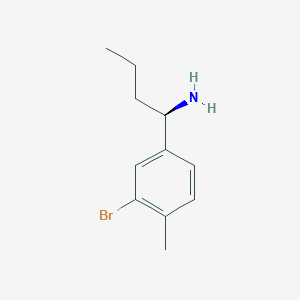
![1-(2,6-Dimethylimidazo[1,2-A]pyrazin-3-YL)ethanone](/img/structure/B13113934.png)
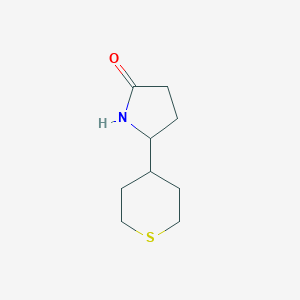
![6-Methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine](/img/structure/B13113942.png)
